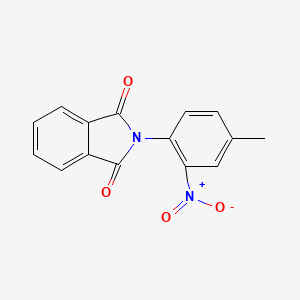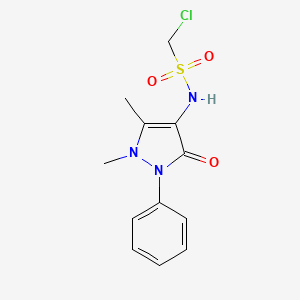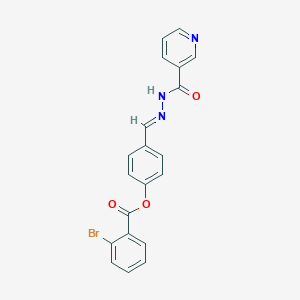![molecular formula C23H19N3O4S B11538177 N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B11538177.png)
N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4,5-DIMETHOXY-2-NITROPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes a dimethoxy-nitrophenyl group and a benzothiazolyl-phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4,5-DIMETHOXY-2-NITROPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE typically involves a multi-step process. The initial step often includes the nitration of a dimethoxybenzene derivative to introduce the nitro group. This is followed by the formation of the imine linkage through a condensation reaction between the nitrophenyl derivative and a benzothiazolyl-phenyl amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve recrystallization or chromatography techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(4,5-DIMETHOXY-2-NITROPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The imine linkage can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the methoxy groups can yield various substituted derivatives.
Applications De Recherche Scientifique
(E)-1-(4,5-DIMETHOXY-2-NITROPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of (E)-1-(4,5-DIMETHOXY-2-NITROPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzothiazolyl-phenyl group can interact with biological macromolecules through π-π stacking and hydrogen bonding. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-(4,5-DIMETHOXY-2-NITROPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE: shares similarities with other nitrophenyl and benzothiazolyl derivatives.
(E)-1-(4,5-DIMETHOXY-2-NITROPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Uniqueness
The uniqueness of (E)-1-(4,5-DIMETHOXY-2-NITROPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE lies in its ability to undergo diverse chemical reactions and its potential applications across multiple scientific disciplines. Its structural features enable it to interact with various molecular targets, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C23H19N3O4S |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
1-(4,5-dimethoxy-2-nitrophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanimine |
InChI |
InChI=1S/C23H19N3O4S/c1-14-4-9-18-22(10-14)31-23(25-18)15-5-7-17(8-6-15)24-13-16-11-20(29-2)21(30-3)12-19(16)26(27)28/h4-13H,1-3H3 |
Clé InChI |
HLFBZNAVJDCLCR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=CC(=C(C=C4[N+](=O)[O-])OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B11538105.png)
![4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol](/img/structure/B11538109.png)
![3-amino-6-methyl-N-(6-methylpyridin-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11538113.png)


![3-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11538131.png)
![4-amino-N'-[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11538132.png)
![3-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11538134.png)

![2-Bromo-N-({N'-[(Z)-(2-hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11538169.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11538174.png)
![(2R,3R,10bS)-2-(4-bromophenyl)-3-(2,2-dimethylpropanoyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11538175.png)
![4-[(4-chlorobenzyl)oxy]-N'-[(2Z)-octan-2-ylidene]benzohydrazide](/img/structure/B11538176.png)
